

An In-Depth Technical Guide to 3-Hydroxydiphenylamine

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Compound of Interest

Compound Name: 3-Hydroxydiphenylamine

Cat. No.: B363952

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CAS Number: 101-18-8

This technical guide provides a comprehensive overview of **3-Hydroxydiphenylamine**, a crucial chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details its chemical and physical properties, safety information, a representative synthesis protocol, and its primary applications.

Core Properties and Safety Information

3-Hydroxydiphenylamine, also known as 3-anilinophenol, is an aromatic organic compound. [1][2][3] Its chemical structure consists of a diphenylamine backbone with a hydroxyl group substituted at the third position of one of the phenyl rings.[4] This compound is primarily utilized as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[4][5][6]

Chemical and Physical Properties

The key physical and chemical properties of **3-Hydroxydiphenylamine** are summarized in the table below for easy reference.


Property	Value	Source
CAS Number	101-18-8	[1][2][7][8]
Molecular Formula	C ₁₂ H ₁₁ NO	[1][2][7][8]
Molecular Weight	185.22 g/mol	[1][7][8][9]
Appearance	Beige to brown powder/crystals	[7][9][10][11]
Melting Point	81-82 °C	[2][7]
Boiling Point	340 °C at 760 mmHg	[2][7][9]
Water Solubility	<0.1 g/100 mL at 22.5 °C	[2][7]
Density	~1.216 g/cm ³	[6]
Vapor Pressure	4.29 x 10 ⁻⁵ mmHg at 25 °C	[6][7]
Flash Point	147.4 °C	[6]
pKa	9.74 ± 0.10 (Predicted)	[7]

Safety and Hazard Information

3-Hydroxydiphenylamine is classified as harmful and an irritant. Appropriate safety precautions must be taken when handling this chemical.

Hazard Statement	Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed.[3]
Skin Irritation	H315	Causes skin irritation.[3][6]
Eye Irritation	H319	Causes serious eye irritation. [3][6]
Specific target organ toxicity – single exposure	H335	May cause respiratory irritation.[3][6]

GHS Pictograms:

-  alt text

Precautionary Statements:

- Prevention: P261, P264, P270, P271, P280
- Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362
- Storage: P403+P233, P405
- Disposal: P501

Experimental Protocols

Synthesis of 3-Hydroxydiphenylamine

The following is a representative procedure for the synthesis of **3-Hydroxydiphenylamine** based on the condensation reaction of resorcinol and aniline, a method described in the patent literature. This protocol is intended for laboratory-scale synthesis.

Reaction:



Materials:

- Resorcinol (1.0 mol)
- Aniline (2.0 to 3.0 mol, excess)
- p-Toluenesulfonic acid (catalytic amount, e.g., 0.02-0.05 mol)
- Xylene (as a solvent for azeotropic removal of water)
- 10% Sodium hydroxide solution
- Saturated sodium chloride solution (brine)

- Anhydrous magnesium sulfate or sodium sulfate
- Toluene or other suitable solvent for extraction
- Deionized water

Equipment:

- Round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, a condenser, and a temperature probe.
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- To a round-bottom flask, add resorcinol, excess aniline, a catalytic amount of p-toluenesulfonic acid, and xylene.
- Assemble the Dean-Stark apparatus and condenser.
- Heat the reaction mixture to reflux (typically 140-200°C). Water produced during the reaction will be collected in the Dean-Stark trap.
- Continue the reaction for several hours (e.g., 10-20 hours) until no more water is collected.
- Allow the reaction mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and wash with a 10% sodium hydroxide solution to neutralize the catalyst.
- Wash the organic layer with deionized water, followed by a saturated sodium chloride solution.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the xylene and excess aniline.
- The crude **3-Hydroxydiphenylamine** can be further purified.

Purification of 3-Hydroxydiphenylamine

The crude product from the synthesis can be purified by vacuum distillation or recrystallization.

Vacuum Distillation:

- Set up a vacuum distillation apparatus.
- Heat the crude **3-Hydroxydiphenylamine** under vacuum.
- Collect the fraction that distills at the appropriate boiling point and pressure.

Recrystallization:

- Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., toluene, ethanol/water mixture).
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals under vacuum.

Applications and Biological Role

3-Hydroxydiphenylamine is a valuable intermediate in organic synthesis.

- **Dyes and Pigments:** It serves as a precursor in the manufacturing of various colorants.^[4]

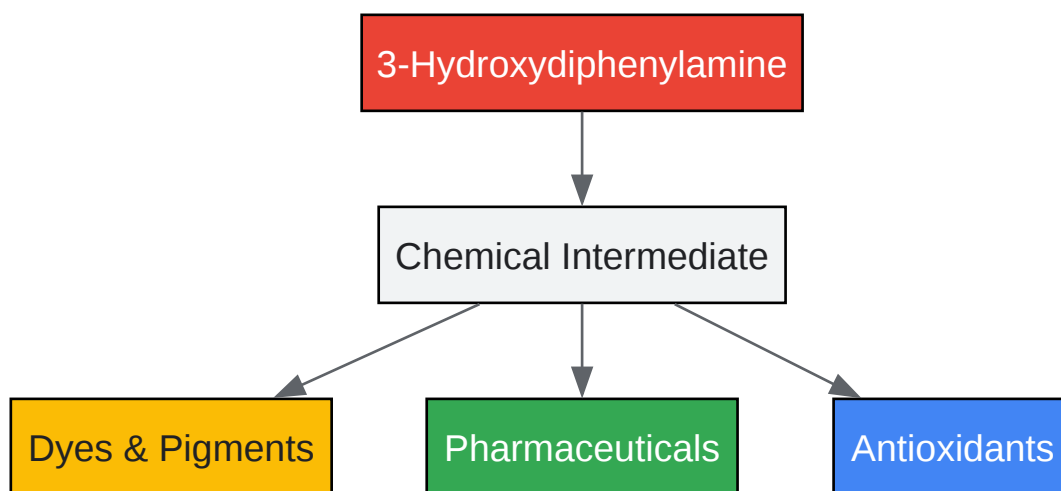
- **Pharmaceuticals:** It is used as a building block in the synthesis of active pharmaceutical ingredients (APIs).^{[4][6][11]}
- **Antioxidants:** Alkylated derivatives of **3-hydroxydiphenylamine** have been investigated for their antioxidant properties in lubricating oils.

Currently, there is no readily available scientific literature to suggest a direct role of **3-Hydroxydiphenylamine** in specific biological signaling pathways. Its significance in the life sciences is primarily as a synthetic intermediate for creating more complex, biologically active molecules.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **3-Hydroxydiphenylamine**.



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